REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([N:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][NH2:19])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:11]([N:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][NH:19][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(CCC1)CN
|
Name
|
3.85
|
Quantity
|
35 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract the resultant solution with methylene chloride (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined extracts with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(CCC1)CNC(C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |